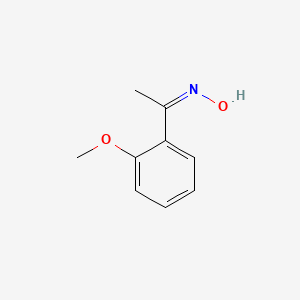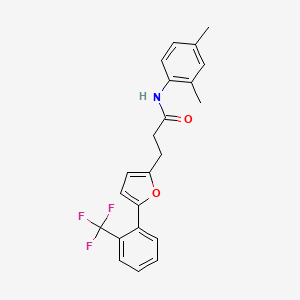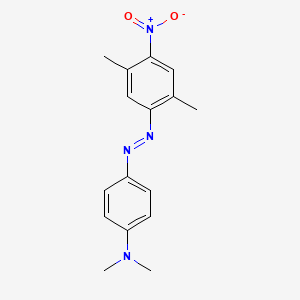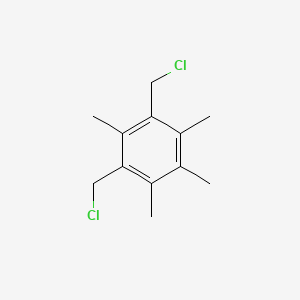![molecular formula C19H15NO2S2 B11945910 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene CAS No. 23837-16-3](/img/structure/B11945910.png)
1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and two phenylsulfanyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol displaces the chloride ion to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitro and phenylsulfanyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through its nitro and phenylsulfanyl groups. The nitro group can participate in redox reactions, while the phenylsulfanyl groups can engage in nucleophilic or electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitro-4-[(phenylsulfanyl)methyl]benzene: Similar structure but with only one phenylsulfanyl group.
1,4-Bis[(phenylsulfanyl)methyl]benzene: Lacks the nitro group, making it less reactive in redox reactions.
1-[Bis(phenylsulfanyl)methyl]-4-methylbenzene: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
23837-16-3 |
|---|---|
Fórmula molecular |
C19H15NO2S2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-[bis(phenylsulfanyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H15NO2S2/c21-20(22)16-13-11-15(12-14-16)19(23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H |
Clave InChI |
VATMOCAQFBBCCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)


![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)


![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)



![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)


![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
